μ-Conotoxin GIIIB

Übersicht

Beschreibung

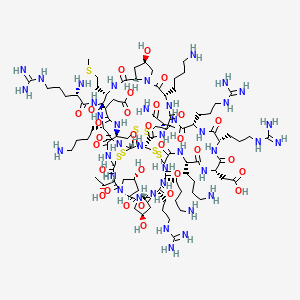

MU-CONOTOXIN GIIIB ist ein Polypeptidtoxin, das aus dem Gift der Meeresschnecke Conus geographus gewonnen wird. Diese Verbindung ist bekannt für ihre Fähigkeit, spannungsabhängige Natriumkanäle, insbesondere die Isoform Nav1.4, die vorwiegend in Muskelzellen exprimiert wird, selektiv zu blockieren . MU-CONOTOXIN GIIIB enthält 22 Aminosäurereste und drei Disulfidbrücken, die zu seiner Stabilität und biologischen Aktivität beitragen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

MU-CONOTOXIN GIIIB kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer gängigen Methode zur Herstellung von Peptiden. Die Synthese beinhaltet die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Disulfidbrücken werden durch Oxidationsreaktionen gebildet, typischerweise unter Verwendung von Reagenzien wie Iod oder Luft-Oxidation .

Industrielle Produktionsmethoden

Die industrielle Produktion von MU-CONOTOXIN GIIIB beinhaltet die großtechnische SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC). Das gereinigte Peptid wird dann Faltungs- und Oxidationsschritten unterzogen, um die korrekte Bildung von Disulfidbrücken zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

MU-CONOTOXIN GIIIB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -faltung.

Biologie: Anwendung in Studien zur Ionenkanalfunktion und -struktur.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung und bei Muskelerkrankungen.

Industrie: Einsatz bei der Entwicklung bioaktiver Peptide und als Werkzeug für die Wirkstoffforschung.

Wirkmechanismus

MU-CONOTOXIN GIIIB entfaltet seine Wirkung, indem es an Stelle I des Natriumkanals bindet und die Kanalpore physikalisch blockiert. Dies verhindert die Ausbreitung von Aktionspotenzialen in Muskelzellen, was zu Muskellähmung führt. Das molekulare Ziel von MU-CONOTOXIN GIIIB ist die spannungsabhängige Natriumkanalisoform Nav1.4 .

Wirkmechanismus

Target of Action

µ-Conotoxin GIIIB (µ-CTX GIIIB) is a polypeptide toxin produced by the sea snail Conus geographus . The primary target of µ-CTX GIIIB is the voltage-gated sodium channel isoform of Nav1.4 . This channel is predominantly expressed in muscle cells .

Biochemical Pathways

µ-CTX GIIIB affects several biochemical pathways and biological processes in cells. These include cell cycle regulation, apoptosis, DNA damage and repair, and lipid metabolism . The compound influences these pathways by interacting with differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) .

Pharmacokinetics

It is known that the compound is a highly pure, synthetic, and biologically active peptide toxin . More research is needed to fully understand the ADME properties of µ-CTX GIIIB and their impact on its bioavailability.

Result of Action

µ-CTX GIIIB has been shown to increase the cell survival rate of injured Sol8 cells . It affects cell cycle regulation, DNA damage repair, and activation of tumor factors, with potential carcinogenic effects . The compound’s action results in significant changes in the expression of genes and proteins within the cell .

Biochemische Analyse

Biochemical Properties

Mu-Conotoxin G IIIB plays a crucial role in biochemical reactions by physically blocking the channel pore of voltage-gated sodium channels. This interaction occurs through the binding of mu-Conotoxin G IIIB to site I of the sodium channel, effectively inhibiting the flow of sodium ions. The compound interacts with various biomolecules, including enzymes and proteins involved in ion channel regulation. For instance, mu-Conotoxin G IIIB has been shown to interact with the Nav1.4 sodium channel isoform, leading to the inhibition of sodium ion influx and subsequent modulation of cellular excitability .

Cellular Effects

Mu-Conotoxin G IIIB exerts significant effects on various types of cells and cellular processes. In muscle cells, the compound influences cell function by blocking sodium channels, which are essential for the generation and propagation of action potentials. This blockade results in the inhibition of muscle contraction and can lead to muscle paralysis. Additionally, mu-Conotoxin G IIIB has been found to affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair .

Molecular Mechanism

The molecular mechanism of action of mu-Conotoxin G IIIB involves its binding to the voltage-gated sodium channel Nav1.4. By binding to site I of the sodium channel, mu-Conotoxin G IIIB physically obstructs the channel pore, preventing the influx of sodium ions. This inhibition of sodium ion flow disrupts the normal function of the sodium channel, leading to a decrease in cellular excitability and muscle contraction. Additionally, mu-Conotoxin G IIIB has been shown to influence enzyme activity and gene expression, further contributing to its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mu-Conotoxin G IIIB have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that mu-Conotoxin G IIIB can maintain its activity for extended periods, allowing for prolonged inhibition of sodium channels. Over time, the compound may undergo degradation, leading to a gradual decrease in its inhibitory effects. Long-term studies have also indicated that mu-Conotoxin G IIIB can have lasting impacts on cellular processes, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of mu-Conotoxin G IIIB vary with different dosages in animal models. At low doses, the compound can selectively block sodium channels without causing significant toxicity. At higher doses, mu-Conotoxin G IIIB can induce toxic effects, including muscle paralysis and respiratory failure. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of sodium channels. Additionally, studies have shown that prolonged exposure to high doses of mu-Conotoxin G IIIB can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Mu-Conotoxin G IIIB is involved in various metabolic pathways, particularly those related to ion channel regulation and cellular excitability. The compound interacts with enzymes and cofactors that modulate the activity of sodium channels, influencing metabolic flux and metabolite levels. For instance, mu-Conotoxin G IIIB has been shown to affect the activity of enzymes involved in the synthesis and degradation of sodium channel proteins. These interactions contribute to the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, mu-Conotoxin G IIIB is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Studies have shown that mu-Conotoxin G IIIB can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on sodium channels. Additionally, the compound’s distribution within tissues can vary depending on factors such as dosage and administration route .

Subcellular Localization

Mu-Conotoxin G IIIB exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with voltage-gated sodium channels. This localization is facilitated by targeting signals and post-translational modifications that direct mu-Conotoxin G IIIB to specific compartments. The compound’s activity is closely linked to its subcellular localization, as its inhibitory effects on sodium channels are dependent on its presence at the plasma membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MU-CONOTOXIN GIIIB can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridges are formed through oxidation reactions, typically using reagents such as iodine or air oxidation .

Industrial Production Methods

Industrial production of MU-CONOTOXIN GIIIB involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then subjected to folding and oxidation steps to ensure the correct formation of disulfide bridges .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MU-CONOTOXIN GIIIB unterliegt hauptsächlich Oxidationsreaktionen, um seine Disulfidbrücken zu bilden. Es kann auch an Substitutionsreaktionen beteiligt sein, die seine Aminosäureseitenketten betreffen .

Häufige Reagenzien und Bedingungen

Oxidation: Iod, Luft-Oxidation

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von den beteiligten Aminosäureresten.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das korrekt gefaltete und oxidierte MU-CONOTOXIN GIIIB mit seinen drei intakten Disulfidbrücken .

Vergleich Mit ähnlichen Verbindungen

MU-CONOTOXIN GIIIB gehört zur M-Superfamilie der Conotoxine, zu der auch andere ähnliche Verbindungen wie MU-CONOTOXIN GIIIA und MU-CONOTOXIN GIIIC gehören. Diese Verbindungen weisen eine ähnliche Struktur und einen ähnlichen Wirkmechanismus auf, unterscheiden sich jedoch in ihrer Potenz und Selektivität für Natriumkanalisoformen . MU-CONOTOXIN GIIIB zeichnet sich durch seine hohe Selektivität für Nav1.4 aus, was es zu einem wertvollen Werkzeug für die Untersuchung von Natriumkanälen in der Skelettmuskulatur macht .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSUYJUOBAMKKS-NCJWVJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H175N39O30S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2640.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140678-12-2 | |

| Record name | mu-Conotoxin G IIIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 140678-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)

![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)